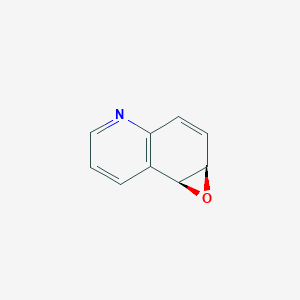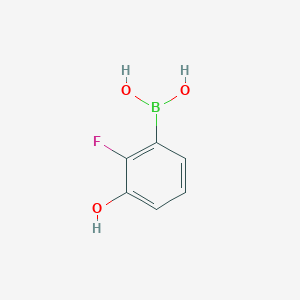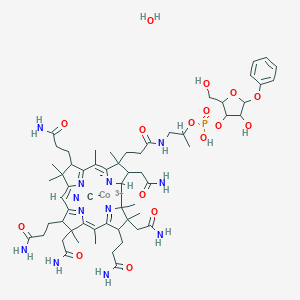
Phenolyl cobamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the family of cobalamins, which are essential for various biochemical processes in the body. Phenolyl cobamide is a modified form of vitamin B12, which has been chemically altered to enhance its activity in certain biochemical pathways.
Mecanismo De Acción
Phenolyl cobamide exerts its effects through a variety of mechanisms. It can act as a cofactor for enzymes involved in various biochemical pathways, including methionine synthase and methylmalonyl-CoA mutase. Phenolyl cobamide can also act as an antioxidant and protect against oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Efectos Bioquímicos Y Fisiológicos
Phenolyl cobamide has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function and memory in animal models. It also has neuroprotective effects and can protect against oxidative stress. Additionally, phenolyl cobamide has been shown to have anticancer properties and can inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of phenolyl cobamide is its enhanced activity in certain biochemical pathways. This makes it a valuable tool for studying these pathways in the laboratory. However, the complex synthesis method and high cost of the molecule can be a limitation for some research groups.
Direcciones Futuras
There are several future directions for research on phenolyl cobamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of phenolyl cobamide and its potential applications in other areas of medicine. Finally, the development of more efficient and cost-effective synthesis methods for phenolyl cobamide could make it more accessible to researchers.
Conclusion:
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been shown to have neuroprotective effects, improve cognitive function, and have anticancer properties. While the complex synthesis method and high cost of the molecule can be a limitation for some research groups, its enhanced activity in certain biochemical pathways makes it a valuable tool for studying these pathways in the laboratory. Further research is needed to fully understand the potential applications of phenolyl cobamide in medicine and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of phenolyl cobamide involves the modification of vitamin B12 by replacing the axial ligand with a phenyl group. This modification enhances the activity of the molecule in certain biochemical pathways. The synthesis of phenolyl cobamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Phenolyl cobamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Phenolyl cobamide has also been investigated for its potential use in the treatment of certain types of cancer. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Propiedades
Número CAS |
125939-05-1 |
|---|---|
Nombre del producto |
Phenolyl cobamide |
Fórmula molecular |
C60H87CoN12O16P+ |
Peso molecular |
1322.3 g/mol |
Nombre IUPAC |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
Clave InChI |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
SMILES isomérico |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES canónico |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Sinónimos |
phenolyl cobamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



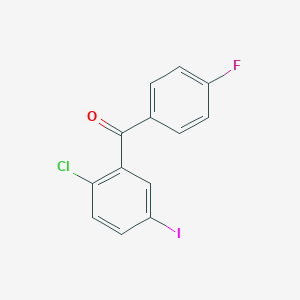
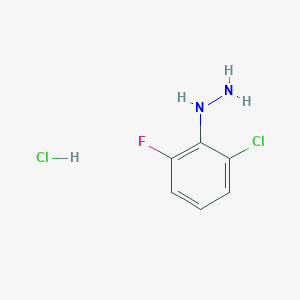
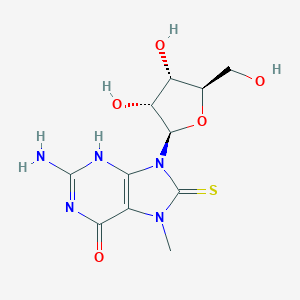
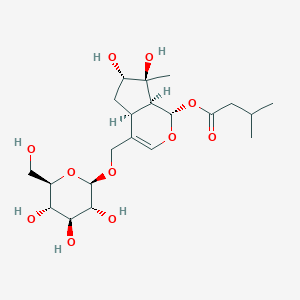

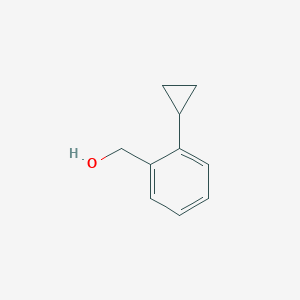
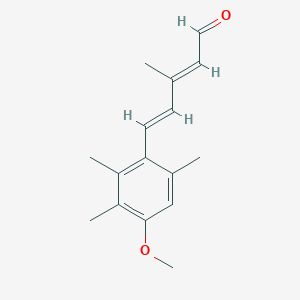
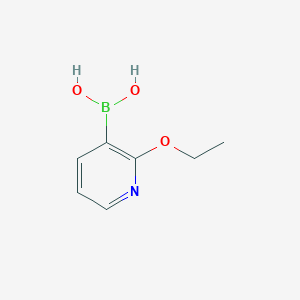
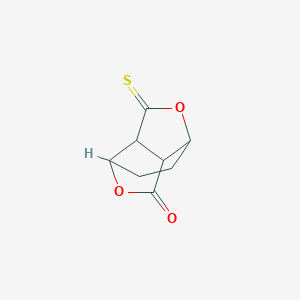

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
